molecular formula C18H17ClN2O6 B2629946 methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate CAS No. 865660-05-5

methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Cat. No. B2629946
M. Wt: 392.79
InChI Key: WVCDBRGUQDUSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H17ClN2O6 and its molecular weight is 392.79. The purity is usually 95%.
BenchChem offers high-quality methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Methods

Researchers have developed green and efficient methods for synthesizing pyranopyrazole derivatives, demonstrating the compound's relevance in facilitating environmentally friendly chemical reactions. For instance, Zolfigol et al. (2013) reported a simple, green method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions (Zolfigol et al., 2013).

Antimicrobial and Anticoccidial Activities

Compounds structurally related to methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate have shown promising antimicrobial and anticoccidial activities. Georgiadis (1976) explored the synthesis and biological activities of pyran derivatives, revealing their significant antimicrobial and enhanced anticoccidial effects, showcasing the potential for agricultural and pharmaceutical applications (Georgiadis, 1976).

Corrosion Inhibition

Yadav et al. (2016) studied pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in HCl solution, highlighting the compound's utility in industrial applications where corrosion resistance is crucial. The study demonstrated high inhibition efficiency, making these compounds valuable for protecting industrial materials (Yadav et al., 2016).

Cytotoxicity Studies

Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to the chemical , and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells. Their findings suggest potential therapeutic applications for these compounds in cancer treatment (Hassan et al., 2014).

properties

IUPAC Name

methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O6/c1-24-12-5-4-9(6-11(12)19)15-10(8-20)17(21)27-13(7-14(22)25-2)16(15)18(23)26-3/h4-6,15H,7,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCDBRGUQDUSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-4-(3-chloro-4-methoxyphenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

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